

Application Notes and Protocols: Arabinan in the Food and Beverage Industry

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Compound of Interest

Compound Name: Arabinan

Cat. No.: B1173331

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Introduction

Arabinan, a neutral pectic polysaccharide, is a branched polymer of L-arabinose found in the primary cell walls of many plants.[1] Rich sources of **arabinan** include sugar beet pulp, apple pomace, and prunes.[2][3] Structurally, it consists of an α -1,5-linked L-arabinofuranose backbone, which can be substituted at the O-2 and/or O-3 positions with arabinose side chains. [1] This unique structure confers a range of functional properties that are of significant interest to the food and beverage industry. These properties include its role as a soluble dietary fiber, a prebiotic, a texture modifier, and a stabilizer. This document provides detailed application notes and experimental protocols for the utilization of **arabinan** in various food and beverage applications.

Extraction and Purification of Arabinan

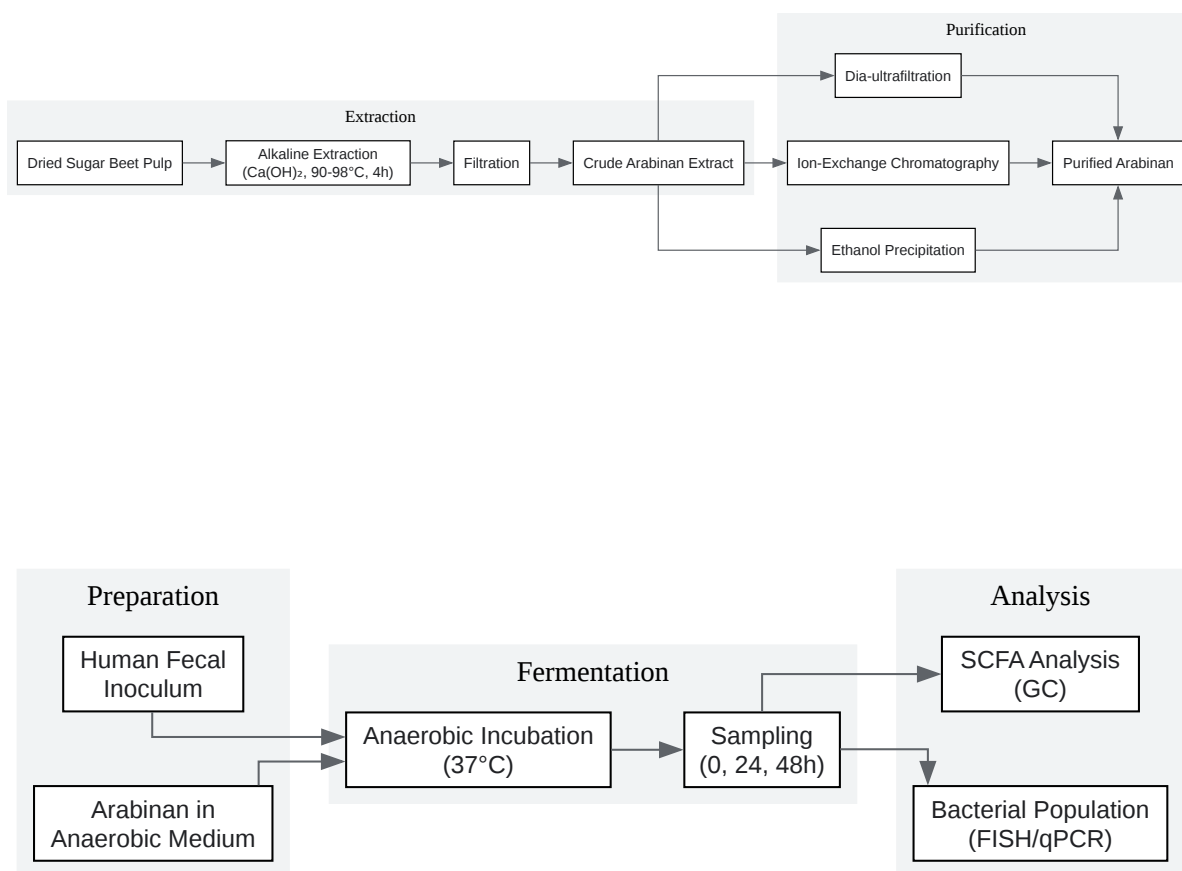
Arabinan can be extracted from various plant sources, with sugar beet pulp being a common industrial feedstock. The following protocols outline methods for the extraction and purification of food-grade **arabinan**.

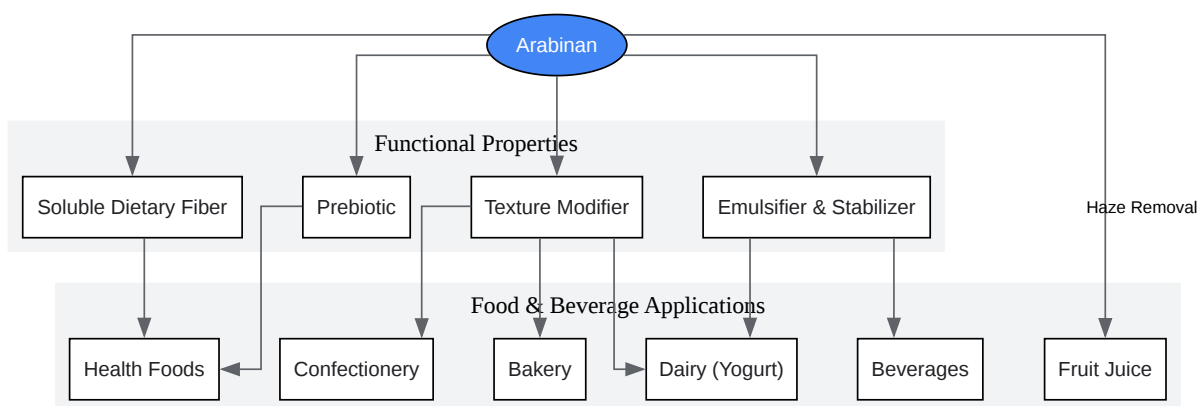
Alkaline Extraction from Sugar Beet Pulp

This method is suitable for the laboratory-scale extraction of **arabinan** from dried sugar beet pulp.

Experimental Protocol:

- Preparation of Raw Material: Dry sugar beet pulp at 60°C overnight and grind it to a fine powder.
- Alkaline Extraction:
 - Suspend the dried sugar beet pulp powder in a calcium hydroxide solution (e.g., 40% w/w $\text{Ca}(\text{OH})_2$ based on the dry weight of the pulp) at a solid-to-liquid ratio of approximately 1:11 (w/v).[4]
 - Heat the suspension to 90-98°C and maintain this temperature for 4 hours with constant stirring. The pH should be around 10.[1][4]
- Acidification and Hydrolysis of Co-extracted Pectin (Optional for L-arabinose production):
 - Cool the mixture and acidify with sulfuric acid to a pH of 0.8.[4]
 - Heat to 90°C to hydrolyze the **arabinan** into L-arabinose. This step should be omitted if intact **arabinan** is the desired product.
- Neutralization and Filtration:
 - Cool the suspension to 70°C and neutralize to pH 6.0 with a 10% (w/w) sodium hydroxide solution.[4]
 - Filter the mixture to remove the insoluble solids.
- Purification:
 - The filtrate containing the crude **arabinan** can be further purified by precipitation with ethanol.
 - Alternatively, for higher purity, the solution can be passed through ion-exchange resins to remove charged molecules.[1]
 - Dia-ultrafiltration is another effective method for purifying arabinoxylans and can be adapted for **arabinan** purification to remove small contaminants.[5][6]

Workflow for **Arabinan** Extraction and Purification



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